N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide

phenoxyacetamide pharmacophore multi-target inhibitor scaffold enzyme inhibition IC50

TB drug discovery lacks novel EthR probes. This pyrazole-phenoxyacetamide hybrid (CAS 2034293-12-2) combines a validated phenoxyacetamide pharmacophore with a sterically differentiated 3,5-dimethyl-4-phenylpyrazole motif not found in published SAR. - Enables parallel screening across 6 validated target classes (EthR, T3SS, MAO-A/B, NOTUM, AChE1, DOT1L) - Supports ethionamide boosting assays in M. tuberculosis-infected macrophages - Phenoxyacetamide class achieved >50% abscess reduction in mouse P. aeruginosa model

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS No. 2034293-12-2
Cat. No. B6427789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide
CAS2034293-12-2
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2)C)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O2/c1-16-21(18-9-5-3-6-10-18)17(2)24(23-16)14-13-22-20(25)15-26-19-11-7-4-8-12-19/h3-12H,13-15H2,1-2H3,(H,22,25)
InChIKeyLKNDSJIWLNGQAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide (CAS 2034293-12-2): A Dual-Pharmacophore Pyrazole–Phenoxyacetamide Hybrid for Targeted Probe Development


N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide (CAS 2034293-12-2, molecular formula C₂₁H₂₃N₃O₂, MW 349.4 g/mol) is a synthetic research compound that covalently unites two validated pharmacophoric modules: a 3,5-dimethyl-4-phenyl-1H-pyrazole moiety and a phenoxyacetamide terminus, connected through an ethylenediamine-derived linker [1]. The phenoxyacetamide scaffold has been independently validated as a privileged inhibitory chemotype across at least six distinct protein target classes, including the Mycobacterium tuberculosis transcriptional repressor EthR, the Pseudomonas aeruginosa type III secretion system (T3SS), human monoamine oxidases A/B (MAO-A/B), the histone methyltransferase DOT1L, the Wnt deacylase NOTUM, and mosquito acetylcholinesterase (AChE1) [2]. The pyrazole core provides additional hydrogen-bonding capacity and metabolic stability relative to simple phenyl rings [3]. This specific compound occupies a structurally differentiated position within the broader pyrazole–phenoxyacetamide chemical space: the 3,5-dimethyl-4-phenyl substitution pattern on the pyrazole ring is distinct from the 3-indolyl, 1,3-dimethyl, or N-phenyl variants that dominate published structure–activity relationship (SAR) studies, and the ethyl spacer between heterocycle and amide introduces conformational degrees of freedom absent in direct N-pyrazole acetamides [4].

Why N-[2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide Cannot Be Replaced by Generic Pyrazole or Phenoxyacetamide Alternatives


Substituting this compound with a generic pyrazole amide or a simple phenoxyacetamide would eliminate the synergistic contributions of its three structural domains, each of which independently modulates target engagement in published SAR campaigns. The phenoxyacetamide terminus functions as a critical hydrogen-bond acceptor via the ether oxygen and the amide carbonyl, a feature demonstrated to be essential for inhibition potency: in the T3SS inhibitor series, removal or replacement of the phenoxy group reduced activity by >10-fold [1], while in the MAO inhibitor series, 2-phenoxyacetamide analogue 21 achieved IC₅₀ values of 0.018 μM (MAO-A) and 0.07 μM (MAO-B), representing sub-nanomolar potency driven by phenoxy ring substitution patterns [2]. The 3,5-dimethyl-4-phenylpyrazole module is not interchangeable with simpler pyrazoles: in the 3-indolylpyrazole phenoxyacetamide series, compound O11 (bearing a 3-indolyl substituent rather than 3,5-dimethyl-4-phenyl) exhibited an IC₅₀ of 2.64 μM against K562 leukemia cells, whereas close analogs with alternative pyrazole substitution showed >80% loss of antiproliferative activity, underscoring the sensitivity of biological output to precise pyrazole decoration [3]. The ethyl linker length is also consequential: the EthR inhibitor series demonstrated that even single-methylene variations in the spacer between the N-aryl ring and the phenoxyacetamide amide altered in vitro ethionamide boosting potency by ≥3-fold, establishing that linker geometry is a non-trivial parameter in this chemotype [4].

Quantitative Differentiation Evidence for N-[2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide Versus Closest Structural Analogs


Phenoxyacetamide Scaffold Target-Engagement Breadth: Validated Potency Across Six Enzyme/Receptor Classes Versus Non-Phenoxy Acetamide Controls

The phenoxyacetamide substructure present in the target compound has been quantitatively validated as an inhibitory pharmacophore across six distinct protein targets, establishing a breadth of engagement that non-phenoxy acetamide controls consistently fail to match. In the M. tuberculosis EthR transcriptional repressor assay, optimized N-phenylphenoxyacetamide derivatives achieved IC₅₀ values below 50 μM in a thermal shift assay format, with the best compounds confirmed as potent ethionamide boosters in M. tuberculosis-infected macrophages [1]. Against P. aeruginosa T3SS, systematic SAR optimization of the phenoxyacetamide series yielded inhibitors with IC₅₀ values <1 μM in secretion and translocation assays, whereas removal of the phenoxy oxygen reduced potency to >10 μM [2]. In the MAO enzyme panel, 2-phenoxyacetamide analogue 21 achieved IC₅₀(MAO-A) = 0.018 μM and IC₅₀(MAO-B) = 0.07 μM, with selectivity index (SI) values reaching 245 for the most selective analogue 12, establishing sub-nanomolar potency [3]. The NOTUM carboxylesterase crystallographic fragment screen identified 2-phenoxyacetamide (compound 3) with IC₅₀ = 33 μM in the palmitoleate pocket, later optimized to low-nanomolar inhibitors [4]. For mosquito AChE1, a phenoxyacetamide-based inhibitor demonstrated 100-fold selectivity for the mosquito enzyme over human AChE, with IC₅₀ < 10 μM against the insect target [5]. In the DOT1L histone methyltransferase virtual screening campaign, phenoxyacetamide-derived hits L01, L03, L04, and L05 exhibited remarkably higher computed binding free energies compared to non-phenoxyacetamide scaffolds, with L03 showing the lowest glide score (−12.281) and most favorable binding free energy (−303.9 ± 16.5 kJ/mol) [6]. The target compound, by carrying the intact phenoxyacetamide terminus, inherits this multi-target engagement potential, whereas closest structural analogs replacing the phenoxy group with thiophene (CAS 2034493-60-0), cyclopropyl (CAS 2034506-25-5), or trifluoromethylphenyl (CAS 2034353-29-0) lack the ether-oxygen hydrogen-bond acceptor that is mechanistically implicated in all six target classes above.

phenoxyacetamide pharmacophore multi-target inhibitor scaffold enzyme inhibition IC50 chemical probe development

Pyrazole Substitution Pattern Differentiation: 3,5-Dimethyl-4-Phenyl Versus 3-Indolyl and 1,3-Dimethyl Pyrazole Congeners in Antiproliferative SAR

Published SAR data from the 3-indolylpyrazole phenoxyacetamide series provides quantitative evidence that pyrazole substitution patterns dramatically modulate biological potency within this chemotype class, directly informing the differentiation of the 3,5-dimethyl-4-phenylpyrazole configuration present in the target compound. In the study by Liu et al. (2025), 22 novel 3-indole pyrazole phenoxyacetamide derivatives were synthesized and evaluated against four cancer cell lines [1]. Compound O11, bearing a 3-indolyl substituent on the pyrazole, emerged as the most potent derivative with an IC₅₀ of 2.64 μM against K562 chronic myeloid leukemia cells [1]. Critically, compounds O4 and O6 from the same series, differing only in indole substitution position and phenolic moiety decoration, achieved >80% antiproliferative activity in initial screening yet demonstrated substantially higher IC₅₀ values than O11 upon full dose-response analysis, confirming that small changes in the pyrazole-attached aryl/heteroaryl group translate to ≥2-fold potency differences [1]. The target compound's 3,5-dimethyl-4-phenyl substitution pattern represents a distinct steric and electronic environment compared to the 3-indolyl group of O11: the 4-phenyl substituent is orthogonal to the pyrazole plane and lacks the extended H-bonding NH of indole, while the 3,5-dimethyl groups introduce steric bulk flanking the phenyl ring—a configuration not represented in any of the 22 compounds tested in the Liu et al. series [1]. Furthermore, the simpler N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide congener, which retains the pyrazole and phenoxyacetamide but eliminates the 4-phenyl substituent entirely, has been reported to exhibit only nonspecific enzyme inhibition without quantified potency data in peer-reviewed literature [2]. This suggests that the 4-phenyl substituent is a critical driver of target-selective activity within the pyrazole-phenoxyacetamide class.

pyrazole SAR anticancer pyrazole derivatives K562 leukemia substituent-dependent cytotoxicity

Physicochemical Property Differentiation: Computed logP, Hydrogen-Bond Capacity, and Molecular Weight Positioning Relative to Closest CAS-Registered Analogs

The target compound's physicochemical profile can be quantitatively differentiated from its three closest CAS-registered structural analogs—each sharing the identical 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl-ethyl core but differing in the terminal acetamide substituent—through computed molecular descriptors relevant to permeability, solubility, and target-binding complementarity [1]. The target compound (MW = 349.4 g/mol, molecular formula C₂₁H₂₃N₃O₂) features a phenoxyacetamide terminus providing two hydrogen-bond acceptor sites (ether oxygen + amide carbonyl) and one hydrogen-bond donor (amide NH). The thiophene analog N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide (CAS 2034493-60-0, MW ≈ 355.5 g/mol, C₂₀H₂₁N₃OS) replaces the phenoxy oxygen with a thiophene sulfur, eliminating one H-bond acceptor while introducing a heterocyclic sulfur with distinct polarizability [2]. The cyclopropyl analog 2-cyclopropyl-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide (CAS 2034506-25-5, MW ≈ 311.4 g/mol, C₁₈H₂₃N₃O) eliminates both the phenyl ring and ether oxygen of the phenoxy group, reducing the heavy atom count by 5 and removing all aromatic H-bond acceptors from the terminus [2]. The trifluoromethylphenyl analog N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 2034353-29-0, MW ≈ 417.4 g/mol, C₂₂H₂₂F₃N₃O) introduces three fluorine atoms, substantially increasing lipophilicity (estimated ΔlogP ≈ +1.2 units vs. target) and molecular weight by 68 Da while retaining the amide but lacking the ether oxygen [2]. Within the broader phenoxyacetamide inhibitor class, optimized leads consistently occupy a narrow physicochemical window: the T3SS inhibitors MBX 1641 and MBX 1642 maintain MW < 350 and logP < 3.5 [3], while the most potent MAO inhibitor 21 has MW = 230.2 and logP ≈ 1.8 [4], suggesting that the target compound's MW of 349.4 positions it at the upper boundary of favorable property space for this chemotype, where further optimization through pyrazole substitution tuning may be required to achieve optimal drug-likeness.

physicochemical profiling logP prediction hydrogen bond donor/acceptor drug-likeness chemical library design

In Vivo Proof-of-Concept for the Phenoxyacetamide Class: Mouse Model Efficacy Data Supporting Therapeutic Translation Potential

Two independent in vivo studies provide quantitative validation that the phenoxyacetamide chemotype—the core pharmacophore of the target compound—achieves statistically significant efficacy in animal disease models, a level of validation absent for non-phenoxy acetamide analogs of the pyrazole-ethyl series. In a mouse model of P. aeruginosa abscess formation, phenoxyacetamide T3SS inhibitors (lead compound MBX 2359 and close analogs) significantly attenuated abscess formation and aided in immune clearance of bacteria when administered in vivo, with resistant bacterial strains bearing pscF needle protein mutations confirming on-target mechanism [1]. The study demonstrated that phenoxyacetamide inhibitors reduced abscess number and size by >50% relative to vehicle-treated controls, and combination with conventional antibiotics produced additive effects [1]. Independently, in the HepG2 hepatocellular carcinoma xenograft model, the semi-synthetic phenoxyacetamide derivative Compound I (IC₅₀ = 1.43 μM against HepG2 in vitro) produced significant tumor growth suppression as measured by both tumor weight and tumor volume, accompanied by a 24.51-fold increase in total apoptotic cell death relative to untreated controls, with selectivity toward cancer cells over normal hepatocytes confirmed by parallel normal-cell cytotoxicity assays [2]. Compound I also demonstrated a favorable in vivo safety profile based on hematological, biochemical, and histopathological analyses [2]. In contrast, the closest structural analogs of the target compound—the thiophene, cyclopropyl, and trifluoromethylphenyl variants—lack any reported in vivo efficacy data in peer-reviewed literature. The phenoxyacetamide class is further distinguished by the 100-fold selectivity of a phenoxyacetamide-based AChE1 inhibitor for mosquito over human enzyme, suggesting potential for species-selective insecticidal applications with reduced mammalian toxicity risk [3].

in vivo efficacy mouse abscess model Pseudomonas aeruginosa phenoxyacetamide therapeutic validation HepG2 xenograft

Ethionamide Boosting Potency: Phenoxyacetamide EthR Inhibitors Achieve Functional Synergy in M. tuberculosis-Infected Macrophages Versus No Effect of Non-Phenoxy EthR Ligands

The N-phenylphenoxyacetamide chemotype was discovered through a 14,640-compound whole-mycobacteria phenotypic screen and validated as the first chemical family of EthR inhibitors capable of boosting ethionamide activity in M. tuberculosis-infected macrophages [1]. The X-ray co-crystal structure of the most potent hit (PDB: 4DW6) confirmed direct binding to the EthR transcriptional repressor with an unexpected ligand reorientation upon optimization, and a subsequent 960-member focused library identified optimized analogues that functioned as potent ethionamide boosters in the infected macrophage model [1]. Quantitative structure–activity data from the related 1,2,4-oxadiazole EthR inhibitor series established that IC₅₀ values for inhibition of EthR–DNA interaction ranged from low-micromolar to sub-micromolar, and these values correlated with ethionamide boosting fold-change in whole-cell assays [2]. The target compound, bearing the phenoxyacetamide scaffold but with a 3,5-dimethyl-4-phenylpyrazole replacing the simple N-phenyl ring of the published EthR series, would be predicted to access the EthR lipophilic binding channel through its phenoxyacetamide terminus while the pyrazole moiety could engage additional polar contacts within the elongated hydrophobic pocket—a hypothesis testable by thermal shift assay as described in the primary publication [1]. The non-phenoxy analogs (thiophene, cyclopropyl, CF₃-phenyl variants) lack the dual hydrogen-bond acceptor arrangement (ether oxygen + amide carbonyl) that was demonstrated to be critical for EthR binding in the co-crystal structure [1].

EthR inhibitor ethionamide booster Mycobacterium tuberculosis drug resistance reversal phenotypic screening

High-Value Application Scenarios for N-[2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide Based on Quantitative Differentiation Evidence


Chemical Probe Development for EthR Transcriptional Repressor Targeting in M. tuberculosis Drug-Resistance Reversal

The target compound is structurally positioned to serve as a chemical probe for EthR, the transcriptional repressor that limits ethionamide bioactivation in M. tuberculosis. The phenoxyacetamide terminus was crystallographically validated to occupy the EthR ligand-binding pocket (PDB: 4DW6), and optimized N-phenylphenoxyacetamide derivatives function as ethionamide boosters in infected macrophages [1]. The 3,5-dimethyl-4-phenylpyrazole substitution introduces a sterically differentiated heterocycle at the position equivalent to the crystallized N-phenyl ring, offering a rational basis for thermal shift screening to assess binding, followed by ethionamide boosting assays in M. tuberculosis-infected macrophages using the protocols established by Flipo et al. [1]. Prioritize over the thiophene, cyclopropyl, and CF₃-phenyl analogs due to the retained phenoxyacetamide pharmacophore essential for EthR engagement.

Parallel Screening Against the Phenoxyacetamide Multi-Target Panel (EthR, T3SS, MAO-A/B, NOTUM, DOT1L, AChE1) for Polypharmacology Profiling

The phenoxyacetamide scaffold has demonstrated quantifiable inhibitory activity against six validated target classes: EthR (IC₅₀ < 50 μM) [1], P. aeruginosa T3SS (IC₅₀ < 1 μM) [2], MAO-A/B (IC₅₀ = 0.018/0.07 μM) [3], NOTUM (IC₅₀ = 33 μM for fragment hit, optimized to nanomolar) [4], mosquito AChE1 (100-fold selectivity, IC₅₀ < 10 μM) [5], and DOT1L (predicted high-affinity binding) [6]. The target compound, as a novel pyrazole-phenoxyacetamide hybrid not represented in any published SAR dataset, is an ideal candidate for parallel screening against this panel to establish its selectivity fingerprint. The distinct 3,5-dimethyl-4-phenylpyrazole configuration may confer target selectivity that differs from the N-phenyl and 3-indolyl variants already characterized. This multi-target profiling approach directly leverages the breadth of validated phenoxyacetamide engagement rather than requiring de novo target identification.

Anti-Virulence Screening in P. aeruginosa T3SS Translocation and Secretion Assays with Mouse Abscess Model Follow-Up

The phenoxyacetamide class has achieved in vivo proof-of-concept in a mouse P. aeruginosa abscess model, with T3SS inhibitors (MBX 1641, MBX 2359) demonstrating >50% abscess reduction and enhanced immune clearance [1]. The target compound, bearing the intact phenoxyacetamide pharmacophore with a structurally differentiated pyrazole terminus, can be screened in the established T3SS-mediated secretion (ExoS-BLA reporter) and translocation assays to determine IC₅₀ values [2]. Compounds achieving IC₅₀ < 1 μM in the secretion assay—a threshold met by optimized phenoxyacetamides in the Williams et al. SAR campaign [2]—would merit progression to the mouse abscess model using protocols validated by Berube et al. [1]. This application scenario is precluded for the thiophene, cyclopropyl, and CF₃-phenyl analogs, which lack the phenoxyacetamide ether oxygen required for T3SS inhibitory activity.

Anticancer Lead Optimization Leveraging 3,5-Dimethyl-4-Phenylpyrazole SAR Gap in the Phenoxyacetamide Antiproliferative Series

The Liu et al. (2025) study of 22 3-indolylpyrazole phenoxyacetamide derivatives established that pyrazole substitution is a primary driver of antiproliferative potency against K562 leukemia cells (O11 IC₅₀ = 2.64 μM), yet the 3,5-dimethyl-4-phenyl configuration was not explored in this series [1]. The target compound fills this SAR gap and can be screened against the K562 panel alongside the published O11 benchmark to determine whether the 3,5-dimethyl-4-phenyl substitution confers potency advantages or distinct mechanistic signatures (ROS modulation, NF-κB pathway inhibition, G2/M arrest, apoptosis induction) [1]. Additionally, screening against HepG2 cells—where the phenoxyacetamide derivative Compound I achieved IC₅₀ = 1.43 μM and 24.51-fold apoptotic induction with in vivo tumor suppression [2]—provides a second orthogonal oncology indication for profiling. Selection of this compound over non-phenoxy analogs is justified by the demonstrated anticancer SAR dependence on the phenoxyacetamide pharmacophore in both the K562 and HepG2 contexts.

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